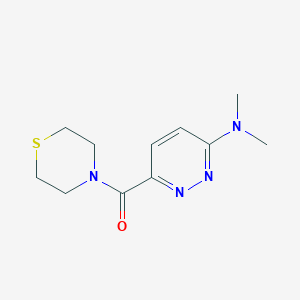

N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and development of N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine fall within the broader context of research on pyridazinone derivatives and thiomorpholine compounds. These areas have attracted attention for their potential in creating substances with significant chemical and pharmacological properties, although the focus here excludes drug use and dosage or side effects.

Synthesis Analysis

Research on polysubstituted pyridazinones from tetrafluoropyridazine through sequential nucleophilic substitution reactions provides a foundation for understanding the synthetic pathways that might be relevant to this compound. These processes allow for the creation of various substituted and ring-fused pyridazinone systems, which are valuable in drug discovery and organic synthesis (Pattison et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as derivatives of morpholinium and N-methylmorpholinium pyridine-thiolates, has been detailed through X-ray structural analysis. These studies highlight the influence of different amines and reaction conditions on the structural outcomes, which is critical for understanding the molecular architecture of N,N-dimethyl derivatives (Dotsenko et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of pyridazinones and related compounds has been explored through various reactions, including aminomethylation and condensation processes. These reactions demonstrate the versatility and potential transformations of the pyridazinone ring, offering insights into how this compound might undergo chemical modifications (Dotsenko et al., 2016).

Physical Properties Analysis

Although specific studies on the physical properties of this compound were not found, general principles from the synthesis and analysis of similar compounds suggest that factors such as solubility, melting points, and stability are influenced by the nature of the substituents and the overall molecular structure.

Chemical Properties Analysis

The chemical properties, including reactivity and potential reaction pathways, can be inferred from the synthesis and reactivity studies of related pyridazinone and thiomorpholine derivatives. For example, the ability to undergo nucleophilic substitution and the influence of different amines on the reaction outcomes provide a basis for predicting the behavior of N,N-dimethyl derivatives in chemical syntheses (Pattison et al., 2009).

Applications De Recherche Scientifique

Carbon Monoxide Source in Catalysis

Dimethylformamide (DMF) serves as an efficient source of carbon monoxide and dimethylamine in the palladium-catalyzed aminocarbonylation of aryl bromides, leading to the formation of aryl amides. This process demonstrates the utility of nitrogen-containing compounds in facilitating carbonylation reactions, an essential method in organic synthesis for introducing carbonyl groups into chemical structures (Wan et al., 2002).

Building Blocks for Drug Discovery

Polysubstituted pyridazinones can be synthesized through sequential nucleophilic substitution reactions, serving as scaffolds for various disubstituted and ring-fused pyridazinone systems. This methodology may have significant applications in drug discovery, highlighting the role of pyridazinone derivatives in the development of new pharmacological agents (Pattison et al., 2009).

Optical Properties and Material Science

The study of trisheterocyclic systems with electron-donating amino groups has provided insights into the impact of amine donors on thermal, redox, UV–Vis absorption, and emission properties. Such research elucidates the structure-dependent fluorescence properties of these compounds, potentially applicable in material science for the development of new luminescent materials (Palion-Gazda et al., 2019).

Photocatalytic CO2 Reduction

An iridium(III) complex demonstrates strong visible light absorption and acts as a photosensitizer for the photocatalytic reduction of CO2, showcasing the role of nitrogen-containing ligands in enhancing the efficiency of photocatalytic reactions for environmental applications (Kuramochi & Ishitani, 2019).

Synthesis of Fluorescent Dyes

The copper-catalyzed N-arylation of 6-phenyl pyridazinones in water has been utilized for the rational design and synthesis of full-color tunable fluorescent dyes. This method underscores the importance of pyridazinone derivatives in the development of novel fluorescent materials for cell imaging applications (Liang et al., 2013).

Propriétés

IUPAC Name |

[6-(dimethylamino)pyridazin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4OS/c1-14(2)10-4-3-9(12-13-10)11(16)15-5-7-17-8-6-15/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPIQBJCLGVUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)

![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)

![(5-Bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2498401.png)

![Ethyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2498402.png)

![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B2498403.png)

![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)